molecular formula C18H22N4O4S2 B11001954 2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide

2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide

Cat. No.: B11001954
M. Wt: 422.5 g/mol
InChI Key: SZUZRQYCHFAYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-AMINO-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL}-N,N-DIMETHYL-1-ETHANESULFONAMIDE is a complex organic compound that features a thiazole ring, a pyrrole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-AMINO-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL}-N,N-DIMETHYL-1-ETHANESULFONAMIDE typically involves multi-step organic reactions. The final step involves the sulfonamide formation using ethanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{5-AMINO-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL}-N,N-DIMETHYL-1-ETHANESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the nitro group can yield an amine derivative .

Mechanism of Action

The mechanism of action of 2-{5-AMINO-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL}-N,N-DIMETHYL-1-ETHANESULFONAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-AMINO-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL}-N,N-DIMETHYL-1-ETHANESULFONAMIDE is unique due to its combination of a thiazole ring, a pyrrole ring, and a methoxyphenyl group. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C18H22N4O4S2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide

InChI

InChI=1S/C18H22N4O4S2/c1-21(2)28(24,25)9-8-22-10-15(23)16(17(22)19)18-20-14(11-27-18)12-4-6-13(26-3)7-5-12/h4-7,11,19,23H,8-10H2,1-3H3

InChI Key

SZUZRQYCHFAYEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.